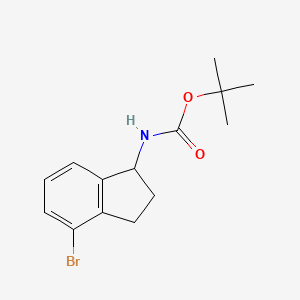

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHIZLGGWIWOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

-

Dissolution of Amine Precursor : 4-Bromo-2,3-dihydro-1H-inden-1-amine (1.0 equiv) is dissolved in dry DCM (0.3–0.5 M concentration) under nitrogen atmosphere.

-

Base Addition : Triethylamine (1.5–2.0 equiv) is added dropwise at 0°C to scavenge HCl generated during the reaction.

-

Boc Anhydride Introduction : A solution of Boc anhydride (1.1–1.3 equiv) in DCM is added slowly, maintaining the temperature below 5°C to control exothermicity.

-

Stirring and Completion : The mixture is stirred at room temperature for 1–3 hours, with reaction progress monitored by thin-layer chromatography (TLC).

Workup and Purification

-

Quenching : The reaction is quenched with ice-cold water, and the organic layer is separated.

-

Washing : Sequential washes with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to neutralize acidic byproducts), and brine ensure purity.

-

Drying and Concentration : The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Recrystallization : The crude product is recrystallized from ethyl acetate (EA) and hexane (1:3 v/v) to yield white crystalline solids.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal yields are achieved in DCM due to its inertness and ability to dissolve both Boc anhydride and the amine precursor. Elevated temperatures (>25°C) risk Boc group cleavage, while prolonged reaction times (>4 hours) promote hydrolysis side reactions.

Base Selection

Triethylamine is preferred over alternatives like pyridine or DMAP due to its superior solubility in DCM and efficient HCl neutralization.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield

Recrystallization typically affords >95% purity (HPLC), with isolated yields ranging from 84% to 91% under optimized conditions.

Industrial-Scale Considerations

While laboratory protocols use batch reactors, industrial production may employ continuous flow systems to enhance efficiency. Key challenges include:

-

Cost Management : Bulk sourcing of Boc anhydride and recycling solvents.

-

Safety : Strict temperature control to prevent exothermic decomposition.

-

Waste Reduction : Recovery of tert-butanol byproduct for reuse.

Comparative Analysis of Alternative Methods

Though Boc protection dominates, alternative carbamate-forming reagents (e.g., carbonyldiimidazole) have been explored but offer no yield or purity advantages. Enzymatic methods remain impractical due to substrate specificity limitations.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromo-2,3-dihydro-1H-inden-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Oxidized and Reduced Products: The compound can be converted into oxidized or reduced forms, depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (4-bromo-2,3-dihydro-1H-indene-1-yl)carbamate has been explored for its potential as a bioactive compound in drug development. Its structural features allow for interactions with biological targets, making it a candidate for the development of pharmaceuticals.

Case Study : A study demonstrated the synthesis of derivatives of this compound that exhibited significant activity against certain cancer cell lines. The bromine substituent enhances the compound's reactivity, facilitating modifications that can lead to improved therapeutic profiles.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its carbamate functional group is useful for further transformations, such as nucleophilic substitutions and coupling reactions.

Example Reaction :

The synthesis of related compounds often involves the use of tert-butyl (4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate as a starting material. For instance, it can be reacted with various nucleophiles to produce substituted indenes or other derivatives that have potential applications in materials science and drug development.

Mechanism of Action

The mechanism of action of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate is not well-documented. as a carbamate, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of tert-butyl carbamates with brominated aromatic/heterocyclic systems. Key analogs include:

Key Observations :

- Core Structure : The dihydroindene core in the target compound distinguishes it from benzene or heterocyclic analogs (e.g., thiadiazole in ). The fused bicyclic system enhances rigidity and may influence binding in biological targets.

- Ethyl groups in enhance lipophilicity compared to methyl or methoxy substituents.

Molecular Weight and Solubility:

- The target compound (MW 312.20) is heavier than benzene-based analogs (e.g., 306937-14-4, MW ~285) due to the dihydroindene core.

Biological Activity

Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate is a synthetic organic compound belonging to the carbamate class. Its unique structure, which includes a tert-butyl group and a 4-bromo-2,3-dihydro-1H-inden-1-yl moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |

| Molecular Formula | C14H18BrNO2 |

| Molecular Weight | 312.20 g/mol |

| CAS Number | 2167214-26-6 |

The compound's structure contributes to its reactivity and potential interactions with biological systems. The bromine atom in the 4-position is particularly noteworthy due to its influence on the compound's electronic properties and biological activity.

The precise mechanism of action for this compound is not thoroughly documented. However, as a carbamate, it is hypothesized to interact with biological targets by forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate various biological pathways, potentially leading to pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological properties. For instance, studies on related carbamates have shown their ability to act as inhibitors or modulators in various biological systems:

- CFTR Modulation : Some carbamates have been studied for their ability to enhance cystic fibrosis transmembrane conductance regulator (CFTR) activity. Such interactions could indicate a potential therapeutic application in treating cystic fibrosis .

- Antitumor Activity : Certain derivatives within the indene family have demonstrated antitumor properties in vitro, suggesting that this compound may also possess similar activities .

- Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for anti-inflammatory effects in various models, indicating that this compound could be explored for similar applications .

Case Studies

A few noteworthy studies provide insights into the biological activity of related compounds:

- Study on CFTR Potentiators : In a systematic search for CFTR modulators using molecular docking and electrophysiology, several compounds were identified that interact similarly to known potentiators like ivacaftor. While this compound was not directly studied, its structural analogs were effective in enhancing CFTR function .

- Antitumor Screening : A series of indene derivatives were screened for cytotoxicity against various cancer cell lines. The findings suggested that modifications in the indene structure significantly influence biological activity, hinting at the potential efficacy of this compound in anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-bromo-2,3-dihydro-1H-indene) | Lacks carbamate moiety | Limited data on biological activity |

| Tert-butyl (4-chloro-2,3-dihydro-1H-indene) | Chlorine instead of bromine | Known for moderate anti-inflammatory effects |

| Tert-butyl (5-bromo-indene) | Different position of bromine | Exhibits some antitumor properties |

This table highlights how variations in halogen substitution and functional groups can lead to differing biological activities.

Q & A

Q. What are the standard synthetic routes for Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate?

Methodological Answer: The synthesis typically involves coupling a brominated indene derivative with tert-butyl carbamate. A common approach utilizes tert-butyl chloroformate reacting with 4-bromo-2,3-dihydro-1H-inden-1-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C . Purification is achieved via column chromatography or recrystallization. Key considerations include:

- Reagent Ratios: Stoichiometric excess of tert-butyl chloroformate (1.2–1.5 eq) to ensure complete amine protection.

- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Workup: Sequential washes with aqueous HCl (to remove unreacted amine) and brine (to remove residual base).

Q. How is the molecular structure confirmed after synthesis?

Methodological Answer: Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for tert-butyl (δ ~1.4 ppm, singlet), indene protons (δ ~2.5–3.5 ppm, multiplet), and carbamate NH (δ ~5.0 ppm, broad) .

- ¹³C NMR: Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm and ~80 ppm) .

- X-ray Crystallography: For unambiguous confirmation, single crystals are grown via slow evaporation. Data collection using SHELX and visualization with ORTEP-3 resolve bond lengths/angles and stereochemistry.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., carbamate hydrolysis).

- Base Screening: Replace triethylamine with stronger bases (e.g., DMAP) to enhance reaction kinetics .

- Solvent Effects: Test polar aprotic solvents (e.g., acetonitrile) to improve carbamate stability.

- In-line Monitoring: Use HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Q. What computational models predict the compound’s reactivity and stereochemical outcomes?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states for carbamate formation to predict regioselectivity and energy barriers.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- Crystal Structure Prediction (CSP): Tools like Mercury (CCDC) model packing arrangements to guide crystallization strategies .

Q. How can conflicting bioactivity data from different studies be resolved?

Methodological Answer: Contradictions often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.